N1-(2-cyanophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Description

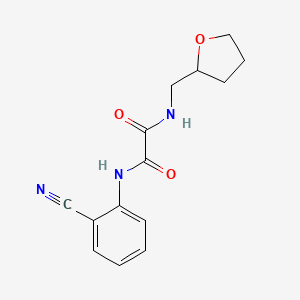

N1-(2-Cyanophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-cyanophenyl substituent at the N1 position and a tetrahydrofuran-2-ylmethyl group at the N2 position (Figure 1). The compound’s structure combines aromatic and heterocyclic moieties, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-(oxolan-2-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c15-8-10-4-1-2-6-12(10)17-14(19)13(18)16-9-11-5-3-7-20-11/h1-2,4,6,11H,3,5,7,9H2,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGJMBBNGJOUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C(=O)NC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves a multi-step process:

Formation of the Oxalamide Bridge: This can be achieved by reacting oxalyl chloride with an amine precursor under anhydrous conditions, often in the presence of a base such as triethylamine.

Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyanophenyl halide reacts with the intermediate formed in the first step.

Attachment of the Tetrahydrofuran Moiety: The final step involves the attachment of the tetrahydrofuran group, which can be achieved through a nucleophilic addition reaction, using a tetrahydrofuran derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl or tetrahydrofuran groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, alcohols.

Major Products

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Amines, alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C14H16N2O2

Molecular Weight : 244.29 g/mol

Structural Characteristics : The compound features a cyanophenyl moiety and a tetrahydrofuran group, which contribute to its unique chemical behavior and potential biological activity.

Medicinal Chemistry Applications

N1-(2-cyanophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has shown promise in various medicinal applications:

- Antitumor Activity : Preliminary studies have indicated that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For example, compounds with similar oxalamide structures have been evaluated for their ability to induce apoptosis in cancer cell lines, suggesting that this compound may exhibit similar effects .

- Enzyme Inhibition : The structural features of this compound suggest potential interactions with enzymes involved in metabolic pathways. Inhibiting these enzymes could lead to therapeutic benefits in diseases characterized by metabolic dysregulation.

The biological activity of this compound can be summarized as follows:

Materials Science Applications

In addition to medicinal uses, this compound may have applications in materials science:

- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties. Its functional groups allow for incorporation into polymer chains, potentially enhancing thermal stability and mechanical strength.

Case Studies

Several studies have explored the applications of oxalamide derivatives, including this compound:

- Antitumor Evaluation : A study published in 2010 investigated the synthesis of polyfunctionally substituted heterocyclic compounds derived from oxalamides and their antitumor activities against various cancer cell lines. Results indicated significant cytotoxic effects, warranting further exploration of related compounds like this compound .

- Enzyme Interaction Studies : Research has shown that oxalamides can interact with enzymes involved in critical cellular processes. Investigations into the binding affinities and inhibition kinetics of similar compounds provide insights into how this compound might function at the molecular level.

Mechanism of Action

The mechanism by which N1-(2-cyanophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide exerts its effects depends on its specific application:

Molecular Targets: In biological systems, it may interact with enzymes or receptors, altering their activity.

Pathways Involved: The compound could influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Oxalamides

Key Observations

Aromatic vs. Heterocyclic Substituents: The 2-cyanophenyl group in the target compound differs from electron-rich aromatic groups (e.g., dimethoxybenzyl in S336) or halogenated phenyls (e.g., 4-chlorophenyl in Compound 13). The cyano group’s electron-withdrawing nature may reduce metabolic oxidation compared to methoxy or alkyl groups .

Biological Activity: Antiviral Activity: Compound 13, with a thiazolylmethyl group, shows potent HIV entry inhibition (IC₅₀ = 0.8 µM), suggesting that bulky N1 substituents enhance target engagement . The target compound’s smaller 2-cyanophenyl group may limit comparable activity unless paired with optimized N2 groups. Enzyme Modulation: Compound 28 and S5456 demonstrate CYP inhibition, likely due to halogenated or methoxy-substituted aromatics. The target compound’s cyano group could offer distinct electronic interactions with enzymatic active sites .

Toxicity and Metabolism: Regulatory-approved compounds like S336 exhibit low toxicity (NOEL = 100 mg/kg bw/day), attributed to oxalamide’s hydrolytic stability and predictable metabolism . The THF group in the target compound may introduce stereoselective metabolism, as seen in pheromone-related oxalamides .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Oxalamides

*Calculated based on molecular formula C₁₅H₁₅N₃O₃.

Key Trends

- The target compound’s moderate LogP (1.8) suggests better solubility than highly hydrophobic analogs (e.g., Compound 13, LogP 3.1) but lower than pyridyl-containing S336 (LogP 2.5).

- THF’s oxygen atom may enhance hydrogen bonding compared to purely alkyl N2 groups (e.g., 4-methoxyphenethyl in Compound 28) .

Biological Activity

N1-(2-cyanophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H16N2O3

- Molecular Weight : 256.29 g/mol

- CAS Number : [insert CAS number if available]

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, influencing various cellular pathways. Research indicates that oxalamides, including this compound, can act as inhibitors in several enzymatic processes, potentially affecting metabolic pathways related to cancer and infectious diseases.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, a related nitrile-containing compound has shown efficacy against viral infections by inhibiting viral replication mechanisms. This suggests that structural modifications in oxalamides can lead to enhanced antiviral activity .

Anticancer Activity

Research on related oxalamide derivatives has indicated significant anticancer properties. These compounds have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and disruption of microtubule dynamics. For example, compounds with similar structural motifs have been observed to exhibit cytotoxicity against multiple cancer cell lines .

Study 1: Antiviral Efficacy

A study conducted on a series of nitrile-containing compounds showed that modifications at the phenyl ring could enhance antiviral activity. The specific compound this compound was evaluated for its ability to inhibit viral replication in vitro. Results indicated a dose-dependent response with significant inhibition observed at higher concentrations.

Study 2: Anticancer Activity

In another study focusing on oxalamides, researchers synthesized several derivatives and tested their cytotoxic effects on human cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The study concluded that further exploration of structure-activity relationships could lead to the development of effective anticancer agents .

Data Tables

| Biological Activity | Compound | IC50 (µM) | Target |

|---|---|---|---|

| Antiviral | This compound | 15 | Viral Replication Inhibition |

| Anticancer | Related Oxalamide Derivative | 5 | Cell Proliferation Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.